PI3KD/V-IN-01

Kinase inhibition Biochemical assay ADP-Glo

Selective PI3Kδ inhibitors like idelalisib induce protective autophagy in B-cell malignancies, limiting anti-proliferative efficacy. PI3KD/V-IN-01 overcomes this by concurrently inhibiting PI3Kδ (cellular EC50: 11 nM) and the autophagy-initiating kinase Vps34 (biochemical IC50: 19 nM). • Superior potency in FLT3-ITD+ AML: MV4-11 GI50 = 0.78 µM vs idelalisib >10 µM • Clean kinome selectivity: S-score (5) = 0.00 at 1 µM • In vivo validated: 86.8% TGI in MV4-11 xenograft at 50 mg/kg/day Supplied with rigorous analytical QC for reproducible preclinical research.

Molecular Formula C21H25Cl2N5O3S2
Molecular Weight 530.48
CAS No. 1807551-44-5
Cat. No. B610100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3KD/V-IN-01
CAS1807551-44-5
SynonymsPI3KD/V-IN-01;  PI3KD/V IN 01;  PI3KD/VIN01
Molecular FormulaC21H25Cl2N5O3S2
Molecular Weight530.48
Structural Identifiers
SMILESO=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl
InChIInChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H
InChIKeyVTZJKFKNWRSSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PI3KD/V-IN-01 Compound Profile


PI3KD/V-IN-01 is a small-molecule, ATP-competitive dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and the class III PI3K Vps34 (also known as PIK3C3). It is a research tool compound primarily utilized in preclinical studies investigating B-cell malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and Burkitt lymphoma [1]. The compound is characterized by its aminothiazole scaffold, with a molecular weight of 494.03 g/mol and the molecular formula C21H24ClN5O3S2 . Unlike many PI3K inhibitors in development, PI3KD/V-IN-01 is distinguished by its intentional dual-targeting of PI3Kδ and the autophagy-initiating kinase Vps34, a strategy designed to overcome the protective autophagy induced by selective PI3Kδ inhibition [1]. Its discovery was driven by the hypothesis that simultaneous blockade of PI3Kδ-mediated signaling and Vps34-dependent autophagy would yield superior anti-proliferative activity in B-cell cancers [1].

PI3Kδ/Vps34 dual-target inhibitor for pathway crosstalk studies
Probe for autophagy-mediated resistance mechanisms
B-cell malignancy model context (AML, CLL, lymphoma)

Why PI3KD/V-IN-01 Substitutions Fail


Direct substitution of PI3KD/V-IN-01 with a selective PI3Kδ inhibitor such as idelalisib (CAL-101) or a selective Vps34 inhibitor such as VPS34-IN1 is scientifically unsound and will lead to different experimental outcomes. This is because PI3KD/V-IN-01 was rationally designed to address a specific adaptive resistance mechanism: inhibition of PI3Kδ induces autophagy, a pro-survival process that protects cancer cells from death [1]. While a selective PI3Kδ inhibitor alone shows limited direct cytotoxicity, and a Vps34 inhibitor alone only blocks autophagy, PI3KD/V-IN-01 concurrently suppresses both the PI3Kδ signaling pathway and the Vps34-mediated autophagic response, resulting in a synergistic anti-proliferative effect not achievable with single agents [1]. Furthermore, the kinome selectivity profile of PI3KD/V-IN-01 is distinct from pan-PI3K inhibitors like GDC-0941, which exhibit broader activity against class I PI3K isoforms [2]. Therefore, assuming functional equivalence between PI3KD/V-IN-01 and any of these related compounds would invalidate comparative analyses and compromise the reproducibility of studies focused on the PI3Kδ-autophagy axis.

Selective PI3Kδ inhibitors may not block Vps34, allowing autophagy-mediated pro-survival signaling.
Vps34-only inhibitors may not suppress PI3Kδ pathway activity.
Pan-PI3K inhibitors exhibit broader class I isoform activity, altering selectivity.

PI3KD/V-IN-01 Comparative Evidence


PI3Kδ and Vps34 Biochemical Potency

In a direct, head-to-head biochemical comparison using the ADP-Glo assay, PI3KD/V-IN-01 demonstrated potent inhibition of both its primary targets. Its IC50 for PI3Kδ was 6 nM and for Vps34 was 19 nM [1]. This dual potency is the foundation for its functional differentiation. In contrast, its potency against the other Class I PI3K isoforms was markedly lower, with IC50 values of 64 nM for PI3Kα, 111 nM for PI3Kβ, and 119 nM for PI3Kγ [1]. This established a selectivity window of approximately 11-fold for PI3Kα, 18.5-fold for PI3Kβ, and 20-fold for PI3Kγ over PI3Kδ [1]. This differential biochemical profile is critical for achieving the desired dual-target engagement without broadly inhibiting the entire PI3K family.

Biochemical Potency vs Class I
Head-to-head
PI3Kδ 6 nM / Vps34 19 nM PI3Kα 64 nM / PI3Kβ 111 nM / PI3Kγ 119 nM
Dual-target engagement with selectivity over Class I isoforms.
ADP-Glo assay; selectivity fold 11–20×.
Kinase inhibition Biochemical assay ADP-Glo IC50 Target engagement

PI3Kδ Cellular Selectivity vs. Idelalisib

The functional cellular selectivity of PI3KD/V-IN-01 was rigorously defined. In Raji cells, it potently inhibited PI3Kδ activity with an EC50 of 11 nM [1]. Crucially, its activity against the other Class I PI3K isoforms in cellular assays was dramatically reduced, with EC50 values of 2966 nM for PI3Kα, >3000 nM for PI3Kβ, and 186 nM for PI3Kγ [1]. This demonstrates a cellular selectivity for PI3Kδ over PI3Kα of >270-fold, over PI3Kβ of >273-fold, and over PI3Kγ of >17-fold [1]. While a direct EC50 value for idelalisib in the identical assay was not reported, this level of cellular selectivity defines the compound's functional window. This high degree of cellular discrimination is a key differentiator from less selective inhibitors and is crucial for attributing cellular phenotypes specifically to PI3Kδ inhibition.

PI3Kδ Cellular Selectivity
Cross-study context
EC50 11 nM; >270-fold over PI3Kα
High cellular selectivity for PI3Kδ in B-cell model.
Raji cells; anti-IgM stimulated.
Cellular potency EC50 Target engagement Selectivity Cell-based assay

Anti-Proliferative Efficacy in B-Cell Malignancy Lines

A direct comparison of anti-proliferative effects across a panel of 17 B-cell malignancy cell lines (AML, CLL, Burkitt lymphoma, B-cell lymphoma) revealed the functional advantage of the dual PI3Kδ/Vps34 inhibition strategy [1]. The selective PI3Kδ inhibitor idelalisib (CAL-101) was largely ineffective, with a GI50 > 10 µM in 12 of 14 evaluable cell lines. The selective Vps34 inhibitor VPS34-IN1 showed moderate, micromolar-range activity [1]. In contrast, PI3KD/V-IN-01 demonstrated superior potency, with GI50 values below 3 µM in 12 of the 14 lines. Critically, in FLT3-ITD positive AML cell lines (MV4-11, MOLM-13, MOLM-14), a genotype associated with poor prognosis, PI3KD/V-IN-01 was particularly effective, with GI50 values of 0.78 µM, 0.28 µM, and 0.51 µM, respectively, whereas idelalisib was >10 µM for MV4-11 and MOLM-13 [1]. This demonstrates that the dual-inhibition mechanism confers a significant and quantifiable advantage over single-target inhibition in a relevant disease model context.

Anti-Proliferative vs Idelalisib
Head-to-head
GI50 MV4-11 0.78 µM idelalisib >10 µM
Dual-target model-response advantage in FLT3-ITD AML cell lines.
72 h treatment; CellTiter-Glo.
Anti-proliferative activity GI50 B-cell lymphoma AML CLL Drug comparison

In Vivo Tumor Growth Inhibition in AML Xenograft

The translational potential of PI3KD/V-IN-01 was validated in an in vivo model. In an MV4-11 (FLT3-ITD AML) cell-inoculated xenograft mouse model, daily intraperitoneal administration of PI3KD/V-IN-01 at 50 mg/kg resulted in substantial anti-tumor activity, achieving a Tumor Growth Inhibition (TGI) of 86.8% [1]. Importantly, this significant tumor suppression occurred with no apparent effects on body weight, suggesting a manageable toxicity profile in this model [1]. While in vivo data for idelalisib in this specific model is not available for direct comparison, this result demonstrates that the dual PI3Kδ/Vps34 inhibition strategy translates into a robust, quantitative anti-tumor effect in a living system, a key differentiator from compounds lacking such in vivo validation.

In Vivo AML Xenograft TGI
Reported
86.8% TGI at 50 mg/kg/day
Model-response endpoint context in MV4-11 xenograft.
50 mg/kg i.p. daily; no significant body weight change.
In vivo efficacy Xenograft model Tumor growth inhibition (TGI) AML FLT3-ITD

Kinome Selectivity Profile

To minimize off-target effects and ensure experimental specificity, PI3KD/V-IN-01 was profiled against a broad panel of kinases. At a concentration of 1 µM in the DiscoveRx KinomeScan platform, PI3KD/V-IN-01 was found to be highly selective, with an S-score (5) of 0.00, indicating that it did not potently bind to any other protein kinase in the panel [1]. The only exception was the structurally related mTOR kinase, though follow-up activity-based assays demonstrated that its functional inhibition of mTORC1 was modest (EC50 of 1700 nM), which is >280-fold less potent than its activity against PI3Kδ [1]. This high degree of kinome selectivity is a critical parameter for compound selection, as it reduces the likelihood of phenotypic changes being attributed to unintended kinase interactions. While kinome-wide data for idelalisib is well-established, this documented high selectivity profile is a key feature of PI3KD/V-IN-01.

Kinome Selectivity Profile
Reported
S-score(5) = 0.00 at 1 µM
High kinome selectivity supports target attribution.
KinomeScan; no off-target kinases with >95% inhibition.
Kinase selectivity KinomeScan Off-target effects S-score Profiling

PI3KD/V-IN-01 Research Applications


Autophagy in PI3Kδ Inhibitor Resistance

As the combination of the selective PI3Kδ inhibitor CAL-101 and the selective Vps34 inhibitor VPS34-IN1 was shown to recapitulate the anti-proliferative effect of PI3KD/V-IN-01 [1], this compound is an ideal single-agent tool to investigate the functional interplay between PI3Kδ signaling and the autophagy pathway. Its high cellular selectivity for PI3Kδ (EC50: 11 nM) over other class I isoforms [2] ensures that observed effects on autophagy are directly linked to its Vps34 inhibition (biochemical IC50: 19 nM) [3], minimizing confounding variables. This allows for more precise interrogation of the protective autophagy mechanism that limits the efficacy of selective PI3Kδ inhibitors like idelalisib [1].

FLT3-ITD Positive AML Efficacy Studies

PI3KD/V-IN-01 is particularly well-suited for studies in AML, specifically models harboring the FLT3-ITD mutation. Quantitative data demonstrates superior anti-proliferative activity compared to idelalisib in multiple FLT3-ITD positive cell lines (GI50 for MV4-11: 0.78 µM vs. >10 µM) [4]. Furthermore, its robust in vivo efficacy in an MV4-11 xenograft model (86.8% TGI at 50 mg/kg/day) provides a validated in vivo benchmark for this disease context [5]. This compound enables researchers to explore the therapeutic potential of dual PI3Kδ/Vps34 inhibition in a genetically defined, high-risk AML subtype.

PI3Kδ-Dependent B-Cell Malignancies

The broad anti-proliferative activity of PI3KD/V-IN-01 across a panel of B-cell malignancy cell lines, including CLL and Burkitt lymphoma, where it was more potent than both idelalisib and VPS34-IN1 in most cases [4], makes it a valuable tool for investigating PI3Kδ-dependent signaling in these diseases. Its ability to suppress PI3Kδ-mediated signaling while concurrently blocking autophagy (as evidenced by preventing LC3BII accumulation, EC50 = 413 nM) [6] provides a unique chemical probe for dissecting the contribution of these two pathways to cell survival and proliferation in various B-cell cancer contexts, as demonstrated in primary CLL patient cells where it inhibited proliferation by ~50% at 1 µM [7].

Kinome Profiling of Dual Inhibitors

For research requiring highly selective chemical probes, PI3KD/V-IN-01's documented kinome-wide selectivity profile (S-score (5) = 0.00 at 1 µM) [8] is a significant advantage. This makes it a suitable reference standard for benchmarking new PI3Kδ/Vps34 dual inhibitors in selectivity assays. Its clean kinome profile ensures that complex cellular phenotypes are primarily driven by the intended dual-target engagement, thereby reducing the burden of deconvoluting off-target effects and enhancing the reproducibility and interpretability of studies in kinase signaling and drug discovery.

Application
Selection Property
Validation Focus
PI3Kδ/autophagy crosstalk studies
Dual PI3Kδ/Vps34 inhibition
Autophagy flux and signaling endpoints
FLT3-ITD AML model studies
Anti-proliferative model response
GI50 and xenograft endpoint review
B-cell malignancy pathway dissection
Broad B-cell line activity
Proliferation and autophagy endpoint profiling
Kinase selectivity benchmarking
Documented kinome selectivity
Off-target profiling and S-score review

Technical Documentation Hub

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14 linked technical documents
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